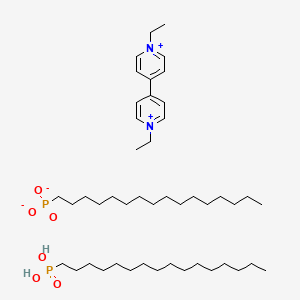
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid is a complex organic compound with a unique structure that combines pyridinium ions and phosphonic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium involves the reaction of ethylpyridine with appropriate reagents to form the pyridinium ions. The hexadecyl-dioxido-oxo-lambda5-phosphane and hexadecylphosphonic acid components are typically synthesized through reactions involving phosphoric acid derivatives and long-chain alkyl groups. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Diethyl-4,4’-bipyridinium: Similar in structure but lacks the phosphonic acid components.
1-Ethyl-4-methoxycarbonylpyridinium iodide: Another pyridinium derivative with different functional groups.
Uniqueness
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid is unique due to its combination of pyridinium ions and phosphonic acid derivatives, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
649554-96-1 |
|---|---|
Formule moléculaire |
C46H86N2O6P2 |
Poids moléculaire |
825.1 g/mol |
Nom IUPAC |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-λ5-phosphane;hexadecylphosphonic acid |
InChI |
InChI=1S/2C16H35O3P.C14H18N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h2*2-16H2,1H3,(H2,17,18,19);5-12H,3-4H2,1-2H3/q;;+2/p-2 |
Clé InChI |
ASCNFRVGTXJXHG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCP(=O)(O)O.CCCCCCCCCCCCCCCCP(=O)([O-])[O-].CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
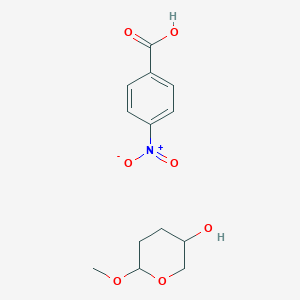
silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
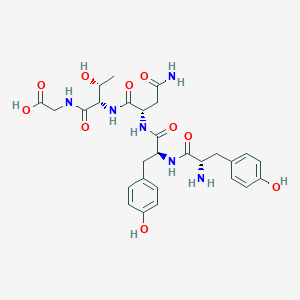
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
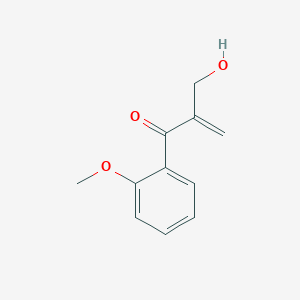
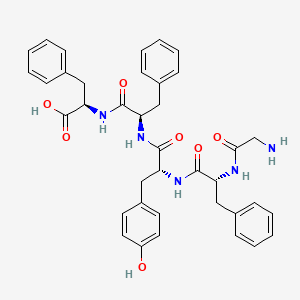
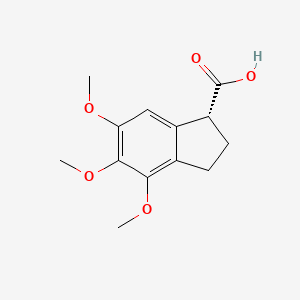
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
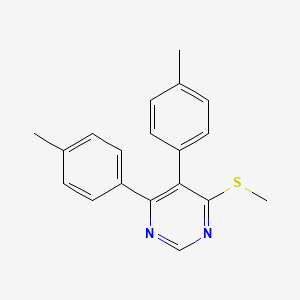
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
